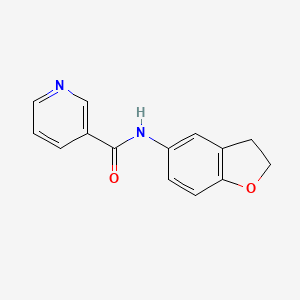![molecular formula C18H21N3O3 B7497992 N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide](/img/structure/B7497992.png)
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide, also known as MPAPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. MPAPA is a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair.
Wirkmechanismus
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide acts as a selective inhibitor of CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups from ATP to target proteins, thereby inhibiting CK2 activity. CK2 is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide can induce apoptosis in cancer cells and impair DNA repair mechanisms.
Biochemical and Physiological Effects:
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide has been shown to induce apoptosis in cancer cells by inhibiting CK2 activity. Additionally, N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide has been shown to impair DNA repair mechanisms, leading to increased sensitivity of cancer cells to DNA-damaging agents. N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide has also been shown to have anti-inflammatory effects by inhibiting the activity of CK2 in immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide has several advantages for lab experiments, including its high yield and purity, selectivity for CK2, and potential applications in cancer therapy and inflammation research. However, N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide also has limitations, including its potential toxicity and off-target effects on other kinases.
Zukünftige Richtungen
There are several future directions for research on N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide, including its potential applications in cancer therapy and inflammation research. Additionally, further studies are needed to investigate the off-target effects of N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide on other kinases and its potential toxicity in vivo. Further research is also needed to optimize the synthesis method of N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide to improve its yield and purity.
Synthesemethoden
The synthesis of N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide involves the reaction of 2-phenoxyacetic acid with 2-bromo-3-(morpholin-4-yl)pyridine in the presence of a base and a coupling agent. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to yield N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide in high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide has been used in various scientific research studies to investigate the role of CK2 in cellular processes. CK2 is a serine/threonine protein kinase that is overexpressed in various types of cancer and is involved in tumor growth and survival. N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide has been shown to inhibit the activity of CK2 and induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide has been used to study the role of CK2 in DNA repair and inflammation.
Eigenschaften
IUPAC Name |
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c22-17(14-24-16-6-2-1-3-7-16)20-13-15-5-4-8-19-18(15)21-9-11-23-12-10-21/h1-8H,9-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUBRJJPDOMNAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)CNC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Chlorophenyl)-3-[(5-ethylfuran-2-carbonyl)amino]thiourea](/img/structure/B7497930.png)



![(3-fluorophenyl)-[4-(1H-indazole-3-carbonyl)-1,4-diazepan-1-yl]methanone](/img/structure/B7497949.png)


![2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide](/img/structure/B7497984.png)
![3,4-dichloro-N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7497989.png)
![N-cyclopentyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7497996.png)
![N-[1-(thiophen-2-yl)ethyl]propanamide](/img/structure/B7498005.png)
![1-[5-(morpholinocarbonyl)-2,3-dihydro-1H-indol-1-yl]-1-ethanone](/img/structure/B7498006.png)
